4-Cyclopropoxy-5-iodo-N-methylpicolinamide
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Overview
Description
4-Cyclopropoxy-5-iodo-N-methylpicolinamide is a chemical compound with the molecular formula C10H11IN2O2 and a molecular weight of 318.11 g/mol It is a derivative of picolinamide, characterized by the presence of a cyclopropoxy group at the 4-position and an iodine atom at the 5-position of the pyridine ring
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-iodo-N-methylpicolinamide involves several steps, typically starting with the iodination of a suitable precursor. The synthetic route may include the following steps:
Iodination: Introduction of the iodine atom at the 5-position of the pyridine ring.
Cyclopropoxylation: Introduction of the cyclopropoxy group at the 4-position.
N-Methylation: Introduction of the N-methyl group on the picolinamide moiety.
The reaction conditions for these steps may vary, but common reagents include iodine, cyclopropyl alcohol, and methylating agents. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
4-Cyclopropoxy-5-iodo-N-methylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyclopropoxy-5-iodo-N-methylpicolinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-iodo-N-methylpicolinamide involves its interaction with specific molecular targets. For example, derivatives of N-methylpicolinamide have been shown to inhibit certain kinases, such as Aurora-B kinase, which plays a role in cell division. The compound’s effects are mediated through binding to these targets and disrupting their normal function, leading to potential therapeutic effects .
Comparison with Similar Compounds
4-Cyclopropoxy-5-iodo-N-methylpicolinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-4-iodo-N-methylpicolinamide: Similar structure but with different positions of the cyclopropoxy and iodine groups.
N-Methylpicolinamide-4-thiol derivatives: These compounds have shown potent anticancer activities and are structurally related.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11IN2O2 |
---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-iodo-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11IN2O2/c1-12-10(14)8-4-9(7(11)5-13-8)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
InChI Key |
YRHFGRQIPPCRNI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C(=C1)OC2CC2)I |
Origin of Product |
United States |
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